2,6-Deoxyfructosazine-13C4

Analytical Chemistry Metabolomics Tobacco Science

Procure the indispensable 13C4-labeled 2,6-Deoxyfructosazine internal standard for accurate LC-MS/MS quantification. Unlabeled analogs co-elute, compromising data integrity. This structurally identical surrogate ensures reliable results in tobacco flavor analysis, Maillard reaction studies, and glucosamine impurity testing. Confirm stock, pricing, and delivery for your analytical workflow.

Molecular Formula C12H20N2O7
Molecular Weight 308.27 g/mol
CAS No. 1246817-52-6
Cat. No. B565449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Deoxyfructosazine-13C4
CAS1246817-52-6
Synonyms1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol-13C4;  2-(D-arabino-1’,2’,3’,4’-Tetrahydroxybutyl)-6-(D-erythro-2’’,3’’,4’’-trihydroxybutyl)pyrazine-13C4; 
Molecular FormulaC12H20N2O7
Molecular Weight308.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1
InChIKeyMBHUNOHYVYVNIP-ORHSJBJQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Deoxyfructosazine-13C4 (CAS 1246817-52-6): Stable Isotope-Labeled Reference for Quantitative Analysis and Metabolic Tracing


2,6-Deoxyfructosazine-13C4 (CAS: 1246817-52-6) is a stable isotope-labeled pyrazine derivative, specifically a 13C4-labeled analog of the naturally occurring Maillard reaction product 2,6-deoxyfructosazine (2,6-DOF) . With a molecular formula of C8[13C]4H20N2O7 and a molecular weight of 308.27 g/mol, this compound serves as an isotopically distinct internal standard for accurate quantification in complex matrices using LC-MS/MS or GC-MS methodologies . Its primary applications are in tobacco research for flavor additive analysis, food chemistry for monitoring Maillard browning reactions, and pharmaceutical quality control for detecting impurities in glucosamine products [1].

Critical Limitations of Unlabeled 2,6-Deoxyfructosazine and Alternative Analogs for Quantitative Assays


Generic substitution with unlabeled 2,6-deoxyfructosazine (2,6-DOF) or its structural analogs like 2,5-deoxyfructosazine is analytically invalid for precise quantification workflows. Unlabeled 2,6-DOF co-elutes with endogenous material, making it indistinguishable from the analyte of interest in complex biological, food, or tobacco matrices [1]. While 2,5-deoxyfructosazine-13C4 is a closely related stable isotope-labeled compound, its distinct structural and chromatographic properties preclude its direct use as an internal standard for 2,6-DOF due to potential differential ionization efficiencies and retention times [2]. Similarly, the use of deuterated analogs like 2,6-Deoxyfructosazine-d4 introduces the risk of deuterium/hydrogen exchange and differential chromatographic behavior, compromising quantification accuracy [3]. Thus, the precise 13C4-labeled 2,6-DOF is an indispensable, structurally identical surrogate, essential for achieving the high accuracy and reproducibility demanded by modern analytical workflows.

Quantitative Evidence for 2,6-Deoxyfructosazine-13C4 Differentiation from Comparators


Isotopic Purity and Molecular Mass Differentiation for LC-MS Internal Standardization

2,6-Deoxyfructosazine-13C4 provides a +4 Da mass shift relative to the unlabeled analyte (304.30 g/mol vs 308.27 g/mol), creating a distinct MS channel for accurate internal standardization and eliminating signal overlap in complex matrices . This contrasts with structurally similar analogs like 2,5-deoxyfructosazine-13C4, which, while also 13C4-labeled, has a different isomer structure (CAS 1246815-27-9) that may exhibit different chromatographic behavior and ionization efficiency, precluding its use as a precise internal standard for 2,6-DOF .

Analytical Chemistry Metabolomics Tobacco Science Food Chemistry

Quantitative Purity and Stability as a National Reference Standard

Deoxyfructosazine (DOF) has been officially established as a national reference standard in China with a certified purity of 95.1% (by mass balance) for use in glucosamine product quality control [1]. This official designation provides a benchmark for analytical laboratories. While a specific purity value for the 2,6-Deoxyfructosazine-13C4 isotopologue was not located in the literature, its parent compound's certified value underscores the importance of using validated standards. The 13C4-labeled form is essential for quantifying the unlabeled DOF impurity in glucosamine raw materials and preparations using LC-MS, where unlabeled standards would be indistinguishable from the target analyte [2]. In contrast, alternative pyrazine standards like fructosazine, while also established as a national standard with a purity of 98.0% [1], are chemically distinct and cannot be used for direct DOF quantification.

Pharmaceutical Quality Control Reference Standards Impurity Profiling

Differentiation in Anti-Aging Efficacy from Fructosazine

A 2025 study directly compared the anti-aging effects of fructosazine (FZ) and deoxyfructosazine (DOF) in human dermal fibroblasts. The study showed that while both compounds enhanced collagen I and hyaluronic acid secretion and inhibited MMP-1, FZ demonstrated a superior effect on promoting cell viability [1]. This quantitative head-to-head comparison highlights that the two compounds, while related, are not functionally interchangeable. For researchers investigating the specific anti-aging mechanisms of DOF, or for those developing assays to quantify DOF in cosmetic formulations, a reliable and specific analytical standard like 2,6-Deoxyfructosazine-13C4 is required to differentiate and accurately measure its unique contribution, separate from FZ.

Skin Care Anti-Aging Cosmeceuticals Dermatology

Thermal Degradation Profile and Flavor Precursor Potential

2,6-Deoxyfructosazine is a known precursor to key tobacco smoke pyrazines, specifically decomposing upon pyrolysis to yield 2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine [1]. This thermal degradation pathway is distinct from its isomer, 2,5-deoxyfructosazine. While both isomers are present in tobacco and contribute to flavor, their decomposition profiles differ, leading to unique volatile signatures . This distinction is critical for flavor chemists studying smoke composition. The 2,6-Deoxyfructosazine-13C4 labeled compound provides a unique tool to precisely track the origin and formation kinetics of these specific pyrazines from the 2,6-DOF precursor, a level of specificity not achievable with unlabeled material or the 2,5-isomer's labeled analog.

Tobacco Science Flavor Chemistry Thermal Analysis Pyrolysis

Optimal Scientific and Industrial Use Cases for 2,6-Deoxyfructosazine-13C4


Accurate LC-MS/MS Quantification of 2,6-Deoxyfructosazine in Tobacco Products

In tobacco research, 2,6-deoxyfructosazine is a key nitrogenous compound and flavor precursor. 2,6-Deoxyfructosazine-13C4 serves as the ideal internal standard for LC-MS/MS methods, enabling precise quantification of 2,6-DOF in complex tobacco matrices . This is critical for quality control, flavor profile analysis, and understanding the formation of toxicants in cigarette smoke [1]. The use of this labeled standard ensures accuracy and reproducibility, as demonstrated in validated analytical procedures for tobacco analysis.

Pharmaceutical Quality Control: Impurity Profiling in Glucosamine Products

Deoxyfructosazine has been established as a national reference standard in China for the impurity determination of glucosamine raw materials and preparations . 2,6-Deoxyfructosazine-13C4 is an essential tool for pharmaceutical quality control laboratories using LC-MS to accurately quantify the unlabeled DOF impurity. The isotopically labeled internal standard corrects for matrix effects and ensures compliance with regulatory purity requirements, a task impossible with an unlabeled standard.

Investigating Maillard Reaction Pathways in Food and Biological Systems

2,6-Deoxyfructosazine is a product of the Maillard reaction between reducing sugars and ammonia. 2,6-Deoxyfructosazine-13C4 is a powerful tracer for elucidating reaction pathways and kinetics in complex food matrices . By tracking the incorporation of the 13C label into various degradation products, researchers can distinguish between different reaction routes and quantify the formation of specific flavor and color compounds, such as the pyrazines identified in tobacco smoke [1].

Anti-Aging Skincare Formulation Analysis

Given the distinct anti-aging activities of fructosazine and deoxyfructosazine observed in in vitro studies , 2,6-Deoxyfructosazine-13C4 is a critical analytical standard for cosmetic chemists. It can be used to develop and validate quantitative methods for measuring the active deoxyfructosazine content in skincare formulations, ensuring product consistency and verifying claims related to this specific ingredient, separate from fructosazine.

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